Retinyl beta-glucuronide

Description

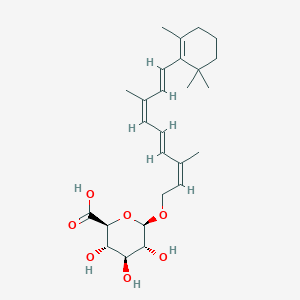

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31)/b9-6+,12-11+,16-8-,17-13-/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHVRAMISWFIRU-GMBUFXMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinyl beta-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16639-19-3 | |

| Record name | Retinylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016639193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Enzymology of Retinoyl Beta Glucuronide Biosynthesis

UDP-Glucuronosyltransferase (UGT) Isoforms and Their Catalytic Specificity

Multiple UGT isoforms have been identified as catalysts for the glucuronidation of all-trans-retinoic acid (atRA) and its isomers. These isoforms exhibit varying degrees of specificity and activity.

The formation of retinoyl beta-glucuronide is dependent on the enzyme's ability to recognize and bind two key substrates: the retinoid (aglycone) and the sugar donor, UDP-glucuronic acid.

Several human UGT isoforms have been shown to glucuronidate retinoids. Studies have identified UGT2B7 as a key enzyme in the glucuronidation of atRA and its oxidized metabolites like 4-hydroxy-retinoic acid (4-OH-RA) and 4-oxo-retinoic acid. nih.govnih.gov In fact, UGT2B7 is considered a major isoform responsible for the biotransformation of these retinoids in human liver microsomes. nih.govnih.gov

Other isoforms from the UGT1A family also contribute to this metabolic pathway. Specifically, UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 have been shown to be the primary isoforms responsible for the glucuronidation of 13-cis-retinoic acid, an isomer of atRA. nih.gov Among these, UGT1A3 displays a high rate of activity. However, UGT1A9 is suggested to be highly important in vivo due to its lower Km value, indicating a higher affinity for the substrate, and its expression in both the liver and intestine. nih.gov While some studies point to UGT2B7 as the sole isoform for atRA glucuronidation, others indicate that UGT1A3 also possesses this catalytic ability, albeit with lower activity. amegroups.orgnih.gov

The enzyme's affinity for its substrates can be quantified by the Michaelis constant (Km). For the UDP-glucuronosyltransferase in rat liver microsomes, the apparent Km for all-trans-retinoic acid is 54.7 µM, and for UDP-glucuronic acid, it is 2.4 mM. nih.gov

The kinetics of UGT-mediated glucuronidation of retinoic acid often follow the Michaelis-Menten model, which describes the relationship between substrate concentration and reaction rate. researchgate.net However, atypical kinetics, such as substrate inhibition, have been observed. For instance, pronounced substrate inhibition was noted for the glucuronidation of 13-cis-retinoic acid by individual UGTs and human intestinal microsomes. nih.gov

Kinetic parameters, including Km and Vmax (maximum reaction velocity), have been determined for various UGT isoforms. For the glucuronidation of 13-cis-retinoic acid, UGT1A3 showed the highest Vmax, indicating a high catalytic rate. In contrast, UGT1A9 exhibited the lowest Km value, suggesting it is the most important enzyme at physiological concentrations. nih.gov The glucuronidation reaction is a bisubstrate reaction that requires both the aglycone (retinoic acid) and the cofactor (UDP-GlcUA), and is thought to follow a compulsory-order ternary mechanism. nih.gov

The table below summarizes the kinetic parameters for the glucuronidation of 13-cis-retinoic acid by different human UGT isoforms.

| UGT Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) |

| UGT1A1 | 253 ± 46 | 11.2 ± 1.2 |

| UGT1A3 | 152 ± 29 | 44.8 ± 3.8 |

| UGT1A7 | 141 ± 51 | 30.0 ± 5.0 |

| UGT1A8 | 181 ± 48 | 11.4 ± 1.7 |

| UGT1A9 | 76 ± 18 | 11.5 ± 1.0 |

| Data adapted from a study on 13-cis-retinoic acid glucuronidation. |

Regulatory Mechanisms Governing UGT Expression and Activity

The expression and activity of UGT enzymes are tightly controlled by a variety of regulatory mechanisms, ensuring proper homeostasis of endogenous compounds like retinoic acid and detoxification of foreign substances. physiology.org

UGT gene expression is regulated at the transcriptional level by a combination of transcription factors. physiology.org These include tissue-specific factors that determine the unique expression pattern of UGTs in different organs like the liver and intestine, and ligand-activated transcription factors (nuclear receptors) that allow for inducible expression in response to chemical signals. physiology.orgcambridge.org

Biologically active retinoids, such as all-trans-retinoic acid and 9-cis-retinoic acid, can themselves regulate UGT expression. Studies in Caco-2 cells, a human colon adenocarcinoma cell line, have shown that atRA and 9-cis-RA can suppress the mRNA expression of UGT2B7 in a concentration-dependent manner. amegroups.orgnih.gov This suggests a negative feedback loop where high levels of retinoic acid down-regulate the enzyme responsible for its elimination. nih.govnih.gov This suppression appears to be specific to UGT2B7, as other isoforms like UGT1A6 and UGT2B15 are not affected. amegroups.orgnih.gov This regulation is mediated by nuclear receptors like the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). amegroups.orgnih.gov

Post-translational modifications can also modulate UGT activity, although this area is less characterized for retinoid glucuronidation specifically.

The rate of retinoyl glucuronidation can be influenced by various compounds from both internal (endogenous) and external (exogenous) sources.

Endogenous Modulators:

Vitamin A Status: The body's vitamin A level can impact UGT activity. In rats, vitamin A deficiency has been shown to increase the specific activity of the UDP-glucuronosyltransferase that synthesizes retinoyl beta-glucuronide. nih.gov Conversely, a diet enriched with vitamin A can reduce the specific effects of thyroid hormone on the regulation of UGT1A1 and UGT1A6. cambridge.org

Hormones: Thyroid hormones are known to regulate the expression of UGT1A1 and UGT1A6, and this regulation is itself modulated by vitamin A status. cambridge.org

Fatty Acyl-CoAs: These molecules have been identified as endogenous activators of UGT enzymes. jst.go.jp

Coenzyme A: Millimolar concentrations of coenzyme A have been found to strongly inhibit the formation of retinoyl-beta-glucuronide. nih.gov

Exogenous Modulators:

Xenobiotics: Various foreign compounds, including drugs and environmental chemicals, can induce or inhibit UGT enzymes. For example, compounds that are strong inducers of cytochrome P450 enzymes, such as phenobarbital (B1680315) and rifampicin, can also affect UGT activity and alter the clearance of substrates. amegroups.org While specific examples directly targeting retinoyl glucuronidation are part of broader drug metabolism studies, the principle of induction and inhibition by xenobiotics is a key aspect of UGT regulation. nih.govjst.go.jp

The interplay of these regulatory factors ensures that the metabolism of retinoic acid via glucuronidation is a dynamic process, responsive to both the physiological state of the organism and its exposure to external compounds.

Catabolism and Hydrolysis of Retinoyl Beta Glucuronide

Beta-Glucuronidase (GUS) and Its Role in Conjugate Hydrolysis

Beta-glucuronidase (GUS) is the key enzyme responsible for the hydrolysis of beta-glucuronide conjugates. The identity of retinoyl beta-glucuronide in human blood can be confirmed by its conversion to retinoic acid following treatment with beta-glucuronidase. nih.gov Similarly, purified serum retinyl beta-glucuronide is characterized in part by its hydrolysis by this enzyme. nih.gov This enzymatic action cleaves the glucuronic acid moiety from the retinoid, thereby regenerating the parent compound. Studies have demonstrated that retinoyl beta-glucuronide undergoes rapid hydrolysis to retinoic acid, a process mediated by β-glucuronidase. When administered orally to vitamin A-deficient rats, all-trans-retinoyl beta-glucuronide is effectively hydrolyzed, with retinoic acid appearing as the major metabolite in the serum. nih.gov

Research has identified specific beta-glucuronidase (GUS) activity in the context of retinoid metabolism. In mouse liver, the enzyme beta-glucuronidase (Gus) has been shown to be capable of hydrolyzing the naturally occurring vitamin A metabolite, retinoyl β-glucuronide. nih.govsemanticscholar.org This enzyme is formally known as Beta-glucuronidase, with the gene symbol GUSB. Studies have shown that Gus in the liver can form a complex with esterase 22 (Es22), another enzyme involved in retinoid metabolism, although Gus does not appear to affect the retinyl ester hydrolase activity of Es22. nih.gov

| Enzyme Name | Gene Symbol | Function | Source |

| Beta-glucuronidase | GUSB | Hydrolyzes retinoyl beta-glucuronide to retinoic acid. | nih.gov |

The activity of beta-glucuronidase in retinoid hydrolysis has been localized to specific cells and subcellular compartments. In the mouse liver, GUS is highly expressed in hepatocytes, which are the main parenchymal cells of the liver. nih.govsemanticscholar.org Subcellularly, GUS has been found to be located at the endoplasmic reticulum (ER). nih.govsemanticscholar.org This localization is significant as the ER is a major site of lipid and retinoid metabolism, including the esterification of retinol (B82714). nih.gov The majority of carboxylesterases, a broad class of hydrolytic enzymes, are also found predominantly in the microsomal fraction, which encompasses the endoplasmic reticulum. oup.com

| Tissue | Cell Type | Subcellular Localization | Source |

| Liver | Hepatocyte | Endoplasmic Reticulum (ER) | nih.govsemanticscholar.org |

Dynamic Interplay Between Glucuronidation and Hydrolysis in Retinoid Recycling

The metabolism of vitamin A involves a delicate balance between the synthesis (glucuronidation) and breakdown (hydrolysis) of its metabolites. Glucuronidation, carried out by UDP-glucuronosyltransferase (UGT) enzymes, converts active retinoic acid into the more polar and readily excretable retinoyl beta-glucuronide. nih.govnih.gov This is generally considered a detoxification pathway to clear excess retinoic acid. nih.govmdpi.com

However, the hydrolysis of retinoyl beta-glucuronide back to retinoic acid suggests a recycling mechanism. This dynamic interplay allows the body to store retinoic acid in a temporarily inactive, water-soluble form that can be reactivated upon demand. Retinoyl beta-glucuronide can serve as a source of retinoic acid and may act as a transport vehicle to deliver it to target tissues. The liver is a central organ in this process, containing the enzymes for both retinoic acid synthesis and catabolism, including its conjugation to form glucuronides. nih.gov

Furthermore, the concept of enterohepatic recirculation may apply to retinoids. Conjugated metabolites excreted in the bile can potentially be hydrolyzed by beta-glucuronidases expressed by the gut microbiome. mdpi.com This would release the parent retinoid for reabsorption by the intestine, creating a cycle that conserves the body's retinoid pool. While this has been noted for related compounds, its specific role for endogenous retinoyl glucuronide under normal physiological conditions requires further clarification. mdpi.com This recycling pathway underscores the importance of hydrolysis in maintaining vitamin A homeostasis, ensuring that active retinoids are available where needed while providing a mechanism to manage excess levels.

Systemic Distribution and Cellular Localization of Retinoyl Beta Glucuronide

Tissue-Specific Presence and Concentration Profiles

Following its formation, retinoyl beta-glucuronide is distributed to various tissues. Studies in animal models and humans have identified its presence in the circulation and several key organs involved in retinoid metabolism.

The liver and kidneys are central organs in the metabolism and clearance of retinoids, and they play a significant role in the handling of retinoyl beta-glucuronide.

Following intraperitoneal injection in rats, radiolabelled all-trans-retinoyl β-glucuronide (RAG) is detected in the liver and kidneys. nih.gov Even as the total concentration of radiolabelled metabolites decreases over a 24-hour period, RAG remains the predominant labeled compound in these tissues. nih.govresearchgate.net In studies with vitamin A-deficient rats, oral administration of RAG led to a small but detectable accumulation of radioactivity in the liver, accounting for 0.3 to 1.1% of the administered dose, with the highest accumulation observed in deficient animals. researchgate.net This suggests the liver takes up circulating RAG.

The kidneys are also a site of RAG detection. nih.gov As water-soluble metabolites, it is generally believed that retinoid glucuronides are filtered by the kidney for elimination from the body.

| Tissue | Compound | Concentration/Presence | Species | Notes |

| Liver | All-trans-retinoyl β-glucuronide | Detected after injection; predominates over metabolites for at least 24h. nih.govresearchgate.net | Rat | Accumulation is highest in vitamin A-deficient states. researchgate.net |

| Kidney | All-trans-retinoyl β-glucuronide | Detected after injection. nih.gov | Rat | Believed to be filtered for excretion. |

| Blood | Retinoyl β-glucuronide | 1-11 nM. amegroups.org | Human | Endogenous compound found in circulation. amegroups.org |

| Blood | Retinyl β-glucuronide | 5-15 nM. researchgate.net | Human | Endogenous compound found in circulation. researchgate.net |

This table presents data on the presence and concentration of retinoid glucuronides in various tissues.

Orally administered RAG is absorbed from the intestine and subsequently distributed widely to many tissues. researchgate.net Studies in rats have shown that after injection, RAG is found in the intestine, where it persists as a major component for at least 24 hours. nih.gov

While direct quantification of retinyl beta-glucuronide in adipose tissue is not extensively documented, the general distribution of retinoids provides some context. Chylomicrons are known to deliver retinyl esters, another form of vitamin A, to peripheral tissues, including adipose tissue. mdpi.com this compound, as a circulating form of retinoid, may also be available to these tissues. mdpi.com It has been detected in blood, feces, and urine, indicating its systemic presence. Research has also noted its presence in the lungs. physiology.org One study identified upregulated levels of this compound in the context of papillary thyroid carcinoma, indicating its presence in thyroid tissue under certain pathological conditions. researchgate.net However, it is generally not found in the brain. researchgate.net

Subcellular Compartmentalization and Implications for Local Retinoid Metabolism

The location of retinoyl beta-glucuronide within the cell has significant implications for its metabolic fate and biological activity. The key to its function lies in its hydrolysis back to retinoic acid, a process catalyzed by β-glucuronidase enzymes.

Research in mouse liver cells has shown that the enzyme β-glucuronidase (Gus) is capable of hydrolyzing retinoyl β-glucuronide. nih.gov This enzyme has been found to colocalize with another enzyme, Esterase 22, at the endoplasmic reticulum (ER). nih.gov This localization suggests that the ER is a primary site for the hydrolysis of RAG back to retinoic acid within hepatocytes. nih.gov Once liberated, retinoic acid can then act locally to regulate gene expression or undergo further metabolism. The conversion of RAG to retinoic acid is markedly different depending on vitamin A status; in vitamin A-deficient rats, the rate of hydrolysis is significantly higher, indicating that RAG can serve as a ready source of retinoic acid for tissues when other sources are unavailable. researchgate.netresearchgate.net

The subcellular localization of retinoids and the enzymes that metabolize them is crucial for maintaining the balance between storage, transport, and active signaling forms of vitamin A. The compartmentalization of RAG hydrolysis within the ER of the liver points to a controlled mechanism for regenerating the biologically active retinoic acid from its glucuronidated conjugate, thereby influencing local retinoid homeostasis. nih.gov

Biological Activities and Molecular Mechanisms of Retinoyl Beta Glucuronide

Functional Role as a Biologically Active Metabolite of Retinoic Acid

Retinoyl beta-glucuronide is a naturally occurring and biologically active derivative of vitamin A. nih.gov It is formed from all-trans-retinoic acid through a metabolic process catalyzed by the enzyme UDP-glucuronosyltransferase. nih.gov This biosynthesis has been observed in vitro in the microsomes of the liver, kidney, and intestinal mucosa. nih.gov Though sometimes viewed as a product of retinoic acid detoxification, retinoyl beta-glucuronide performs several important functions. nih.govresearchgate.net It can act as a reservoir, being hydrolyzed by tissue β-glucuronidases to release retinoic acid where needed. nih.gov Furthermore, it may function as a transport vehicle, carrying retinoic acid to target tissues. nih.govresearchgate.net The presence of retinoyl beta-glucuronide has been confirmed in bile, indicating its role in the metabolic pathway of retinoids. pnas.org Its water-soluble nature distinguishes it from other retinoids and is central to its role in retinoid transport and metabolism. nih.govontosight.ai

Effects on Cellular Proliferation and Differentiation in In Vitro Models

In laboratory settings, retinoyl beta-glucuronide has demonstrated significant effects on the growth and maturation of various cell types, underscoring its potential as a modulator of cellular behavior.

Studies on cultured cell lines have revealed that retinoyl beta-glucuronide can influence cell proliferation, with effects varying depending on the cell type and context. In the human promyelocytic leukemia cell line HL-60, treatment with 1 µM retinoyl beta-D-glucuronide resulted in a 55-75% inhibition of cell proliferation. researchgate.netnih.gov This was accompanied by a 63-80% reduction in the incorporation of tritiated thymidine (B127349) into DNA, indicating a significant arrest of the cell cycle. researchgate.netnih.gov In contrast, a study on HaCaT human keratinocytes found that while both retinoic acid and retinoyl beta-glucuronide (RAG) inhibited cell proliferation, retinoic acid was the more potent of the two. nih.gov Interestingly, one report suggests that E-Retinyl b-glucuronide may have growth-promoting activity for certain cancer cells, including colon, breast, and thyroid carcinoma cell lines, though this finding requires further investigation. cymitquimica.com

Table 1: Effect of Retinoyl Beta-Glucuronide on Cell Proliferation

| Cell Line | Concentration | Effect | Reference |

|---|---|---|---|

| HL-60 (Human Promyelocytic Leukemia) | 1 µM | 55-75% inhibition of proliferation | researchgate.netnih.gov |

| HL-60 (Human Promyelocytic Leukemia) | 1 µM | 63-80% inhibition of DNA synthesis | researchgate.netnih.gov |

A key biological activity of retinoyl beta-glucuronide is its ability to induce cellular differentiation, a process by which cells mature to perform specialized functions. This has been extensively studied in the HL-60 cell line, a model for myeloid differentiation. Retinoyl beta-glucuronide has been shown to induce the granulocytic differentiation of these cells. researchgate.netnih.gov At a concentration of 1 µM, it prompted 38-50% of HL-60 cells to differentiate into mature granulocytes, an efficacy similar to that of all-trans-retinoic acid. nih.gov The relative effectiveness in inducing differentiation in HL-60 cells follows the order: retinoic acid > retinoyl beta-glucuronide > retinyl beta-glucuronide. researchgate.netnih.gov Notably, some research suggests that retinoyl-β-glucuronide can induce differentiation in HL-60 cells without being hydrolyzed to retinoic acid, hinting at its own intrinsic activity. nih.gov

Table 2: Effect of Retinoyl Beta-Glucuronide on Cell Differentiation

| Cell Line | Concentration | Effect | Reference |

|---|---|---|---|

| HL-60 (Human Promyelocytic Leukemia) | Not specified | Induces granulocytic differentiation | researchgate.netnih.gov |

Interplay with Retinoid-Responsive Signaling Pathways (Indirect Mechanisms)

The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors that regulate gene expression. bioscientifica.com Retinoyl beta-glucuronide influences these pathways indirectly. It can serve as a slow-release precursor of retinoic acid, which is the direct ligand for retinoic acid receptors (RARs). nih.gov Upon binding retinoic acid, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby modulating the transcription of target genes. bioscientifica.comphysiology.org

The metabolism and availability of retinoyl beta-glucuronide are also subject to regulation within the cell. For instance, the Cellular Retinoic Acid-Binding Protein type I (CRABP-I) has been shown to inhibit the formation of retinoyl β-glucuronide from retinoic acid. researchgate.net This suggests a feedback mechanism where cellular factors can control the levels of this active metabolite. Furthermore, in HaCaT keratinocytes, simultaneous exposure to retinol (B82714) diminished the biological effects of RAG by altering its metabolism and reducing the resulting intracellular concentrations of retinoic acid. nih.gov This indicates a complex interplay between different retinoids in modulating cellular signaling. nih.gov It has also been proposed that retinoyl-β-glucuronide may act as a carrier, transporting the retinoyl group to specific proteins or into the nucleus. nih.gov

Influences on Gene Expression in Cultured Cell Systems

Consistent with its role in retinoid signaling, retinoyl beta-glucuronide has been shown to influence the expression of specific genes in vitro. In HaCaT keratinocytes, both RAG and retinoic acid were found to enhance the expression of keratin (B1170402) 19. nih.gov These retinoids also induced the messenger RNA (mRNA) levels of cellular retinoic acid-binding protein II (CRABP-II). nih.gov

In another cellular model, using human lung fibroblasts, retinoyl-beta-glucuronide was found to inhibit the production of type I collagen that was stimulated by Transforming Growth Factor-beta 1 (TGF-β1), suggesting a role in regulating the extracellular matrix. nih.gov The regulation extends to the enzymes involved in its own metabolism. Active retinoids, including all-trans retinoic acid, have been observed to suppress the mRNA expression of UGT2B7 in Caco-2 cells, the very enzyme responsible for their glucuronidation. nih.gov This points to a homeostatic feedback loop where retinoids can control their own metabolic inactivation. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Retinoic acid |

| all-trans-retinoic acid |

| Vitamin A |

| Retinol |

| E-Retinyl b-glucuronide |

| 13-cis retinoic acid |

| Retinoyl beta-D-glucuronide |

| UDP-glucuronic acid |

| Tritiated thymidine |

| Keratin 19 |

Role of Retinoyl Beta Glucuronide in Retinoid Transport and Bioavailability

Contribution to the Water-Soluble Circulating Retinoid Pool

Retinyl beta-glucuronide is an endogenous component of human blood, contributing to the pool of water-soluble retinoids. Unlike the fat-soluble forms such as retinyl esters, which are transported within lipoproteins, this compound's water solubility allows it to circulate freely in the aqueous environment of the blood.

Studies have identified both retinyl- and retinoyl-β-glucuronides in human circulation. The concentration of this compound in the serum of adult volunteers has been measured to have a mean of 6.8 ± 4.0 nmol/L, with a range of 1 to 11 nmol/L. More broadly, the plasma or serum concentrations for both retinyl- and retinoyl-β-glucuronides are reported to be in the range of 5–15 nM. While these concentrations are relatively low compared to the major circulating form, retinol (B82714) bound to retinol-binding protein (RBP4), which is present at micromolar concentrations, they represent a metabolically significant pool. The concentrations of these glucuronides can fluctuate, with studies noting an approximate two-fold variation during a single day.

Table 1: Circulating Concentrations of Selected Retinoids

| Retinoid Compound | Typical Circulating Concentration | Notes |

| Retinol (bound to RBP4) | ~1-4 µM | The predominant form in the fasting state. |

| Retinyl Esters | 100–200 nM (fasting); up to 5-10 µM (postprandial) | Transported in lipoproteins (chylomicrons, VLDL, LDL). |

| This compound | 1-11 nmol/L | A water-soluble form contributing to the circulating pool. |

| Retinoyl beta-glucuronide | 5-15 nmol/L (combined with this compound) | A water-soluble metabolite of retinoic acid. |

This table provides representative concentration ranges found in human circulation; actual values can vary based on nutritional status and other factors.

Comparative Analysis of Retinoid Delivery Pathways

The transport of retinoids to peripheral tissues is a complex process involving multiple, overlapping pathways, moving beyond the traditional model centered exclusively on retinol-RBP4. This compound represents one of these alternative delivery routes.

The primary retinoid delivery pathways include:

Retinol-RBP4 Complex : This is the main pathway for delivering retinol from liver stores to tissues in the fasting state. The complex binds to the STRA6 receptor on target cells to facilitate retinol uptake.

Lipoprotein-Mediated Transport : In the postprandial state, retinyl esters are transported from the intestine to the liver and other tissues within chylomicrons. The liver also secretes retinyl esters in Very Low-Density Lipoproteins (VLDL), which can be found in Low-Density Lipoproteins (LDL) after metabolism.

Albumin-Bound Retinoic Acid : Retinoic acid, present at lower concentrations than retinol, circulates bound to albumin.

Glucuronide Conjugates : Water-soluble retinyl- and retinoyl-β-glucuronides circulate in the blood and are proposed to serve as a source of retinoids for tissues. Their uptake mechanism is not as clearly defined as the RBP4-STRA6 pathway but is thought to involve hydrolysis by tissue β-glucuronidases, which releases the parent retinoid (retinol or retinoic acid) for cellular use.

Table 2: Comparative Overview of Retinoid Delivery Pathways

| Delivery Pathway | Primary Retinoid Form(s) | Transport Vehicle | Primary State | Key Features |

| RBP4-Mediated | all-trans-retinol | Retinol-Binding Protein 4 (RBP4) | Fasting | Tightly regulated delivery from liver stores; specific cell surface receptor (STRA6). |

| Lipoprotein-Mediated | Retinyl Esters | Chylomicrons, VLDL, LDL | Postprandial (Chylomicrons), Fasting (VLDL/LDL) | High-capacity transport after dietary intake; uptake via lipoprotein receptors. |

| Albumin-Mediated | Retinoic Acid | Albumin | Fasting & Postprandial | Transports the biologically active acidic form. |

| Glucuronide-Mediated | Retinyl β-glucuronide, Retinoyl β-glucuronide | None |

Methodological Approaches in Retinoyl Beta Glucuronide Research

Advanced Chromatographic and Mass Spectrometric Techniques for Identification and Quantification

The accurate identification and quantification of retinyl beta-glucuronide in biological matrices are primarily achieved through the coupling of advanced chromatographic techniques with mass spectrometry. High-performance liquid chromatography (HPLC) is a cornerstone of this analysis. nih.govnih.gov

Typically, reversed-phase HPLC is utilized, employing a C18 column to separate retinoids based on their polarity. researchgate.netthermofisher.com A gradient elution system, often involving a mixture of aqueous solvents (like water with a small percentage of formic acid) and organic solvents (such as methanol (B129727) or acetonitrile), allows for the effective separation of this compound from other retinoid metabolites. researchgate.netthermofisher.com The detection of the eluted compounds is frequently performed using UV-Vis spectrophotometry, as retinoids exhibit a characteristic UV absorption spectrum. nih.govsci-hub.se

For unequivocal identification and structural elucidation, mass spectrometry (MS) is indispensable. nih.govnih.gov Following chromatographic separation, the analyte is introduced into the mass spectrometer. Techniques such as electrospray ionization (ESI) are used to generate ions from the this compound molecules. thermofisher.com Tandem mass spectrometry (MS/MS) further fragments the parent ion, producing a unique fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the compound. thermofisher.com The mass spectrum of derivatized forms of this compound, such as its methylated trimethylsilyl (B98337) derivative, has also been used for its characterization in human blood. nih.gov

| Analytical Technique | Application in this compound Research | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of this compound from biological samples. nih.gov | Enables the isolation of this compound from other retinoid metabolites for further analysis. nih.gov |

| Reversed-Phase HPLC | Primary mode of HPLC used for retinoid analysis. researchgate.net | Utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase to separate compounds based on hydrophobicity. researchgate.net |

| Mass Spectrometry (MS) | Unambiguous identification and structural confirmation of this compound. nih.govnih.gov | Provides precise mass-to-charge ratio and fragmentation patterns for definitive identification. thermofisher.com |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and confirmation of identity. thermofisher.com | Generates specific fragmentation patterns that are unique to the molecule, enhancing confidence in identification. thermofisher.com |

In Vitro Enzyme Assays for Characterizing Glucuronosyltransferase and Glucuronidase Activities

Understanding the biosynthesis and hydrolysis of this compound necessitates the use of in vitro enzyme assays. These assays allow researchers to characterize the activity of the key enzymes involved: UDP-glucuronosyltransferases (UGTs) and beta-glucuronidases.

The biosynthesis of this compound is catalyzed by UGTs. In vitro assays for UGT activity typically involve incubating a source of the enzyme, such as liver microsomes, with the substrates all-trans-retinoic acid and UDP-glucuronic acid (UDPGA). nih.gov The reaction is monitored by measuring the rate of formation of retinoyl beta-glucuronide over time, often quantified by HPLC. nih.gov Studies have determined the optimal pH and temperature for this enzymatic reaction, as well as the kinetic parameters (Km and Vmax) for the substrates. nih.gov For instance, one study reported that the glucuronidation of 4-hydroxyestrone, a reaction also catalyzed by UGT2B7 which is implicated in retinoic acid metabolism, was performed at 37°C for 30 minutes. nih.gov

Conversely, the hydrolysis of this compound back to retinoic acid is catalyzed by beta-glucuronidase. In vitro assays for beta-glucuronidase activity utilize this compound as the substrate. nih.govhogrefe.com The enzyme, which can be sourced from various tissues or bacterial preparations, is incubated with the substrate under controlled conditions (e.g., specific pH and temperature). hogrefe.comnih.gov The activity is determined by measuring the decrease in the concentration of this compound or the increase in the concentration of the product, retinoic acid, using HPLC. nih.govhogrefe.com For example, one study incubated plasma extracts with beta-glucuronidase at 37°C for one hour to achieve hydrolysis. hogrefe.com Another study investigating the hydrolysis of retinoyl β-glucuronide by β-glucuronidase in COS-7 cell lysates performed the assay in a Tris/Maleate buffer at pH 8.0 for 30 minutes. nih.gov

| Enzyme | Assay Purpose | Typical Substrates | Method of Detection |

| UDP-glucuronosyltransferase (UGT) | To characterize the biosynthesis of this compound. | all-trans-retinoic acid, UDP-glucuronic acid. nih.gov | HPLC analysis of retinoyl beta-glucuronide formation. nih.gov |

| Beta-glucuronidase | To characterize the hydrolysis of this compound. | Retinoyl beta-glucuronide. nih.govhogrefe.com | HPLC analysis of retinoic acid formation or this compound disappearance. nih.govhogrefe.com |

Development and Application of Cell Culture Models for Functional Studies

Cell culture models are invaluable tools for investigating the functional roles of this compound at the cellular level. The human promyelocytic leukemia cell line, HL-60, has been extensively used in this context. researchgate.netnih.govnih.gov These cells can be induced to differentiate into mature granulocytes in the presence of retinoids, providing a robust system to study the biological activity of this compound.

In these studies, HL-60 cells are cultured in a suitable medium and treated with varying concentrations of this compound. The functional outcomes, such as cell differentiation and proliferation, are then assessed. The differentiation of HL-60 cells is commonly quantified by the nitroblue tetrazolium (NBT) reduction assay, where differentiated cells gain the ability to reduce the yellow NBT to a blue formazan (B1609692) precipitate. nih.gov Cell proliferation can be measured by monitoring cell growth over time or by using techniques like the incorporation of tritiated thymidine (B127349) into DNA, which reflects the rate of DNA synthesis. nih.gov

Studies using the HL-60 cell model have demonstrated that retinoyl beta-D-glucuronide can inhibit cell proliferation and induce differentiation into mature granulocytes, with a potency similar to that of all-trans-retinoic acid. nih.gov Interestingly, it has been observed that this compound can exert these effects without being significantly metabolized to retinoic acid within the cells, suggesting it may have intrinsic biological activity. nih.gov

| Cell Line | Application | Key Assays | Major Findings |

| HL-60 (Human promyelocytic leukemia) | To study the effects of this compound on cell differentiation and proliferation. researchgate.netnih.govnih.gov | Nitroblue tetrazolium (NBT) reduction assay, Tritiated thymidine incorporation assay. nih.govnih.gov | Retinoyl beta-D-glucuronide inhibits proliferation and induces differentiation of HL-60 cells. nih.gov |

Interspecies Variations in Retinoyl Beta Glucuronide Metabolism

Comparative Enzymology of UGTs and GUS Across Different Organisms

The synthesis and cleavage of retinyl β-glucuronide are controlled by two key enzyme families: the UDP-glucuronosyltransferases (UGTs) and β-glucuronidases (GUS). The expression, substrate specificity, and activity levels of these enzymes can differ substantially between species, leading to marked variations in the metabolic fate of retinoids.

UDP-glucuronosyltransferases are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion. researchgate.nethelsinki.fi This process, known as glucuronidation, is a major phase II metabolic pathway for a wide array of endogenous compounds and xenobiotics. researchgate.net In the context of retinoid metabolism, UGTs convert retinoic acid into the more water-soluble retinoyl β-glucuronide, which has been considered a detoxification product. researchgate.net

Significant interspecies differences in UGT activity have been well-documented. nih.govnih.govmdpi.com Studies comparing intestinal microsomes have shown that while there is a correlation in glucuronidation activity between humans and laboratory animals (rats, dogs, monkeys), the intrinsic clearance values tend to be lower in humans. nih.gov For instance, the intrinsic clearance for certain substrates in male mouse duodenum was found to be 3- to 17-fold lower than in rats. nih.gov In the liver, the differences are substrate-dependent, with mouse UGTs showing higher activity for some compounds and lower for others compared to rats. nih.gov Human UGT2B7 has been identified as the primary isoform responsible for the glucuronidation of retinoids and their oxidized derivatives. mdpi.comnih.gov The regulation of these enzymes also varies; for example, biologically active retinoids like all-trans-retinoic acid can suppress the expression of UGT2B7 in human intestinal cells, suggesting a feedback mechanism that could differ across species. nih.gov

| Parameter | Human | Rat | Mouse | Dog | Monkey | Source |

| Primary Retinoid-Glucuronidating UGT | UGT2B7 | UGT2B family implicated | UGT families show varied activity | UGT activity generally high | UGT activity generally high | mdpi.comnih.gov |

| Intestinal Glucuronidation Activity (General) | Tends to be lower than lab animals | Higher than humans | Higher than humans | Correlates with human FaFg¹ | Correlates with human FaFg¹ | nih.govnih.gov |

| Hepatic Glucuronidation Activity (General) | Variable, isoform-dependent | Substrate-dependent differences with mouse | Substrate-dependent differences with rat | N/A | N/A | nih.gov |

| N-Glucuronidation Specificity | UGT1A4 and UGT2B10 are key | Different profiles from humans | Different profiles from humans | N/A | N/A | helsinki.fi |

| ¹FaFg: Fraction of drug absorbed that escapes gut metabolism. |

Conversely, β-glucuronidase (GUS) is an enzyme that hydrolyzes glucuronide conjugates, releasing the aglycone. nih.gov In the context of retinoid metabolism, GUS can convert retinoyl β-glucuronide back into retinoic acid. researchgate.netnih.gov This deconjugation step means that retinoyl β-glucuronide can act as a transport form or a reservoir for active retinoic acid in certain tissues. researchgate.net The activity of GUS varies significantly between tissues and species. For example, the interindividual variability in the expression and activity of GUS in human liver and kidney is substantial. This variability can influence the local concentration of retinoic acid derived from its glucuronide conjugate, thereby affecting its biological activity. The balance between UGT-mediated synthesis and GUS-mediated hydrolysis of retinoyl β-glucuronide is a critical determinant of retinoid action and can differ markedly among various organisms.

Divergences in Retinoid Metabolic Pathways and Their Regulation in Various Species

Retinoid metabolism is a complex process involving absorption, transport, storage, and catabolism, which is tightly regulated to maintain physiological homeostasis. researchgate.netmdpi.com Interspecies variations are evident at multiple points within this pathway, significantly affecting the handling of retinoyl β-glucuronide.

The metabolic fate of orally administered retinoyl β-glucuronide demonstrates a stark contrast between species and is heavily dependent on vitamin A status. In well-nourished humans and rats with adequate vitamin A, oral retinoyl β-glucuronide is poorly absorbed and does not lead to detectable increases in blood levels of either the glucuronide or its potential metabolite, retinoic acid. researchgate.netnih.gov However, in vitamin A-deficient rats, orally administered retinoyl β-glucuronide is hydrolyzed to retinoic acid, which then appears in the blood and liver. researchgate.netnih.govnih.gov This suggests that in a state of deficiency, rats can utilize retinoyl β-glucuronide as a source of active retinoic acid, a mechanism not observed in vitamin A-sufficient animals or humans. researchgate.net

The teratogenicity of retinoids also highlights species-specific metabolic differences. In pregnant Sprague-Dawley rats, orally administered all-trans retinoic acid is highly teratogenic, whereas all-trans retinoyl β-glucuronide is not. nih.gov This difference is attributed to the much slower gastrointestinal absorption and hydrolysis of the glucuronide to retinoic acid, resulting in minimal accumulation of either compound in the embryo. nih.gov This contrasts with other species where retinoyl β-glucuronide's teratogenic potential may differ depending on the route of administration and metabolic handling. researchgate.net

| Species | Condition | Administration | Metabolic Outcome | Source |

| Human | Vitamin A Sufficient | Oral | No detectable absorption or conversion to Retinoic Acid in blood. | researchgate.netnih.gov |

| Rat | Vitamin A Sufficient | Oral | No detectable conversion to Retinoic Acid in blood. | researchgate.netnih.gov |

| Rat | Vitamin A Deficient | Oral | Hydrolyzed to Retinoic Acid, which is detected in serum and liver. | researchgate.netnih.govnih.gov |

| Rat (Pregnant) | N/A | Oral | Very slow conversion to Retinoic Acid; non-teratogenic at tested doses. | nih.gov |

| Rat | Vitamin A Sufficient | Topical | Absorbed similarly to topical Retinoic Acid; excreted in feces and urine. | karger.com |

The regulation of retinoid metabolic pathways is governed by a complex interplay of nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). mdpi.comfrontiersin.org Retinoic acid itself regulates the expression of genes involved in its own synthesis and catabolism, creating a feedback loop. mdpi.com For example, high levels of retinoic acid can induce the expression of catabolizing enzymes like the cytochrome P450 family members (CYP26s) and suppress the expression of certain UGTs, such as UGT2B7 in human intestinal cells. nih.govmdpi.com These regulatory mechanisms are not universally conserved. The evolution of retinoid metabolism shows that key components for retinoid storage and transport found in vertebrates, such as lecithin-retinol acyltransferase (LRAT) and retinol-binding protein (RBP), are absent in invertebrates like amphioxus. researchgate.netoup.com This indicates that the entire framework for retinoid homeostasis, including the role and regulation of glucuronidation, has diverged significantly throughout evolution, leading to the species-specific pathways observed today.

Perspectives and Future Research Trajectories

Elucidation of Unexplored Regulatory Nodes in Retinoyl Beta-Glucuronide Metabolism

The metabolism of retinyl beta-glucuronide is intricately linked to the broader pathways of vitamin A homeostasis, yet specific regulatory mechanisms governing its formation, transport, and hydrolysis remain partially understood. Future research should prioritize the identification and characterization of these unexplored regulatory nodes to gain a more complete picture of its physiological roles.

Key areas for investigation include the precise regulatory control of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for the glucuronidation of retinol (B82714). While several UGT isoforms are known to catalyze this reaction, the specific signals and transcription factors that modulate their expression and activity in response to varying vitamin A status are not fully elucidated. The farnesoid X receptor (FXR) has been implicated in the regulation of hepatic retinyl ester levels, suggesting a potential cross-talk with glucuronidation pathways that warrants further exploration. mdpi.com

Furthermore, the interplay between the synthesis and hydrolysis of this compound requires deeper investigation. The enzyme β-glucuronidase, which hydrolyzes this compound back to retinol, is a critical component of this metabolic cycle. nih.gov Understanding how the activities of UGTs and β-glucuronidase are coordinated within different tissues and cellular compartments will be crucial. For instance, investigating the factors that dictate whether retinol is esterified for storage or glucuronidated for transport or excretion will provide significant insights into the metabolic fate of vitamin A.

Application of Advanced Omics Technologies for Comprehensive Pathway Mapping

The application of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds immense promise for comprehensively mapping the metabolic pathways of this compound and its integration into the larger network of vitamin A metabolism. nih.govbohrium.com These systems-level approaches can provide an unbiased and holistic view of the molecular changes that occur in response to fluctuations in this compound levels.

Transcriptomics , through techniques like RNA-sequencing, can identify genes whose expression is altered in response to changes in this compound concentrations. This can help uncover novel regulatory genes and signaling pathways influenced by this metabolite. nih.gov For example, analyzing the transcriptomic profiles of liver or intestinal cells treated with this compound could reveal new downstream targets and feedback mechanisms.

Proteomics can be employed to identify and quantify the proteins that interact with this compound or are involved in its metabolism and transport. This can lead to the discovery of novel binding proteins, transporters, and enzymes. universiteitleiden.nl Activity-based protein profiling (ABPP) is a powerful proteomic tool that could be adapted to identify the specific enzymes responsible for the hydrolysis of this compound in different tissues. universiteitleiden.nl

Metabolomics allows for the simultaneous measurement of a wide range of small molecules, providing a snapshot of the metabolic state of a cell or organism. nih.gov By applying metabolomic approaches, researchers can identify the full spectrum of metabolites derived from this compound and understand how its metabolism is interconnected with other metabolic pathways. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a particularly sensitive method for detecting and quantifying various retinoid species, including glucuronidated forms. nih.gov

Integrating data from these different omics platforms will be key to constructing a comprehensive and dynamic model of this compound metabolism. This integrated approach has already been successfully applied to unravel non-classical retinoic acid signaling pathways and can be similarly leveraged to deepen our understanding of this compound. nih.gov

Development of Refined In Vitro and Ex Vivo Systems for Mechanistic Investigations

To dissect the specific molecular mechanisms underlying the metabolism and function of this compound, the development and utilization of refined in vitro and ex vivo model systems are essential. These systems offer controlled environments to study specific cellular and tissue-level processes, bridging the gap between in silico predictions and in vivo observations.

In vitro models , such as primary cell cultures and organoids, provide a powerful platform for mechanistic studies. For instance, cultured hepatocytes or intestinal epithelial cells can be used to investigate the kinetics of this compound synthesis and hydrolysis under precisely controlled conditions. nih.gov The use of liver microsomes has been instrumental in characterizing the enzymatic properties of UGTs involved in retinol glucuronidation. nih.gov Intestinal organoids, which mimic the complex cellular architecture of the intestine, can be particularly valuable for studying the absorption and metabolism of orally administered this compound. bohrium.com

Ex vivo systems , such as isolated perfused organs and precision-cut tissue slices, offer a more physiologically relevant context while still allowing for experimental manipulation. The isolated perfused rat lung model, for example, has been used to study the permeability of various compounds and could be adapted for investigating the transport and metabolism of this compound in the respiratory system. frontiersin.org Freshly excised human skin explants mounted on Franz diffusion cells have proven to be a good model for assessing the penetration and metabolism of topical retinoids, and this system could be employed to study the fate of topically applied this compound. nih.gov

These advanced in vitro and ex vivo models, when combined with genetic manipulation techniques like CRISPR-Cas9 for gene knockout or overexpression, will allow for a detailed interrogation of the function of specific enzymes and transporters in the this compound pathway. Such studies will be instrumental in validating findings from omics analyses and in testing specific hypotheses about the regulation and function of this important vitamin A metabolite.

Q & A

Q. What are the key enzymatic pathways involved in the biosynthesis of retinyl beta-glucuronide, and how can they be experimentally validated?

this compound is synthesized in the liver via UDP-glucuronyltransferase (UGT)-mediated glucuronidation of retinol or retinoic acid. To validate this pathway, researchers can:

- Use in vitro assays with liver microsomes or recombinant UGT isoforms to measure enzymatic activity .

- Employ isotopic labeling (e.g., tritiated retinol) to track metabolite formation, as demonstrated in rat models .

- Analyze metabolites via high-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry for structural confirmation .

Q. What analytical methods are most effective for quantifying this compound in biological matrices?

- Reverse-phase HPLC with UV detection (325 nm) is widely used for separation and quantification, especially when combined with enzymatic digestion to isolate retinyl esters .

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity for distinguishing this compound from isomers or degradation products .

- Confocal Raman spectroscopy can map its distribution in tissues non-invasively, as shown in dermal studies .

Q. How does this compound function in vitamin A homeostasis, and what experimental models are suitable for studying its biological activity?

this compound acts as a water-soluble storage form of vitamin A, facilitating excretion and potentially serving as a reservoir for retinoic acid. Methodologies include:

- Vitamin A-deficient rat models to assess its growth-promoting activity via intraperitoneal administration .

- Cell-based assays (e.g., hepatocytes) to study uptake mechanisms mediated by transporters like SLCO1B3 .

- Knockout mouse models lacking UGT isoforms to confirm enzymatic specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic fates of this compound across different tissues?

Discrepancies may arise from tissue-specific expression of UGTs or hydrolytic enzymes (e.g., beta-glucuronidase). Strategies include:

- Compartmentalized metabolic tracing using isotopically labeled this compound in organ-specific perfusions .

- Single-cell RNA sequencing to map UGT and beta-glucuronidase expression profiles in heterogeneous tissues .

- Comparative pharmacokinetic studies in wild-type vs. transporter-deficient models to elucidate excretion pathways .

Q. What experimental designs are optimal for synthesizing this compound with high purity and yield?

- Chemical synthesis : React all-trans-retinol with methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-β-D-glucopyran)uronate in the presence of Ag₂CO₃, followed by hydrolysis with sodium methylate (~15% yield) .

- Purification : Use reverse-phase HPLC to isolate the compound from byproducts, ensuring purity via NMR and elemental analysis .

- Enzymatic synthesis : Optimize UGT1A1/1A3 activity in recombinant systems for scalable production .

Q. How can this compound's stability be assessed in complex biological systems, and what factors influence its degradation?

- Plasma stability assays : Incubate the compound in plasma (e.g., rat or human) and monitor degradation via LC-MS/MS. Extrapolate half-life using kinetic modeling .

- pH and temperature studies : Test stability under physiological conditions (pH 7.4, 37°C) and acidic environments (e.g., lysosomal pH 4.5) to mimic intracellular compartments .

- Enzyme inhibition : Co-incubate with beta-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to quantify enzymatic vs. non-enzymatic hydrolysis .

Q. What strategies can be employed to investigate this compound's role in drug delivery systems?

- Antibody-drug conjugates (ADCs) : Link this compound to cytotoxic agents via β-glucuronide linkers, leveraging tumor-specific beta-glucuronidase for targeted release .

- Nanoparticle encapsulation : Use lipid-based carriers to enhance bioavailability and study uptake kinetics in in vitro 3D tumor models .

- Pharmacodynamic profiling : Measure retinoic acid levels post-administration to assess prodrug conversion efficiency .

Methodological Considerations

- Data reproducibility : Adhere to standardized protocols for enzyme assays and HPLC conditions, as outlined in journals like Biochemical Journal .

- Ethical compliance : Ensure animal studies follow institutional guidelines for vitamin A deficiency models, minimizing suffering through controlled dosing .

- Interdisciplinary collaboration : Combine chemical synthesis, metabolomics, and computational modeling (e.g., molecular dynamics) to address complex questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.